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Compound of Interest

Compound Name: N-Nitroso Tofenacin-d5

Cat. No.: B15554825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for
deuterated N-Nitroso Tofenacin, specifically N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-
pentadeuteriophenyl)methoxy]ethyl]nitrous amide (N-Nitroso Tofenacin-d5). This isotopically
labeled compound is a critical reference material for analytical and metabolic studies of
Tofenacin, an antidepressant drug. The synthesis involves a multi-step process commencing
with commercially available deuterated starting materials and culminating in a final N-
nitrosation step.

Synthetic Strategy Overview

The synthesis of N-Nitroso Tofenacin-d5 can be logically divided into two main stages:

o Stage 1: Synthesis of Deuterated Tofenacin (N-Demethylorphenadrine-d5): This stage
focuses on constructing the core structure of Tofenacin with the desired deuterium labeling
pattern on one of the phenyl rings. The key steps include a Grignard reaction to form the
deuterated diarylmethanol intermediate, followed by etherification and amination.

o Stage 2: N-Nitrosation of Deuterated Tofenacin: The final step involves the conversion of the
secondary amine functionality in deuterated Tofenacin to the corresponding N-nitroso
derivative.
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This guide will provide detailed experimental protocols for each key transformation, supported
by quantitative data where available and illustrative diagrams to clarify the workflow and
chemical transformations.

Experimental Protocols and Data

Stage 1: Synthesis of Deuterated Tofenacin (N-
Demethylorphenadrine-d5)

Step 1.1: Preparation of (2-Methylphenyl)(phenyl-d5)methanol

This crucial intermediate is synthesized via a Grignard reaction between phenyl-d5-magnesium
bromide and 2-methylbenzaldehyde.

Experimental Protocol:

o Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings
(1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene-d5
(1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the
magnesium turnings with gentle stirring. The reaction is typically initiated by gentle warming.
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to
ensure complete formation of the Grignard reagent.

o Reaction with Aldehyde: The solution of phenyl-d5-magnesium bromide is cooled to 0 °C in
an ice bath. A solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether is added
dropwise from the dropping funnel with vigorous stirring.

o Work-up: After the addition is complete, the reaction mixture is stirred at room temperature
for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous
solution of ammonium chloride. The organic layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic extracts are washed with brine, dried over
anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the
crude (2-Methylphenyl)(phenyl-d5)methanol. The product can be purified by column
chromatography on silica gel.
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Reactant Molar Eq. Purity Typical Yield
Bromobenzene-d5 1.0 >98%
Magnesium Turnings 11
2-
1.0 >98%
Methylbenzaldehyde
Product

(2-Methylphenyl)
(phenyl-d5)methanol

>95% 80-90%

Step 1.2: Synthesis of B-Chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether
This step involves the etherification of the deuterated benzhydrol with -chloroethanol.
Experimental Protocol:

o A mixture of (2-Methylphenyl)(phenyl-d5)methanol (1.0 eq), B-chloroethanol (excess, ~5 eq),
and a catalytic amount of concentrated hydrochloric acid is heated under reflux for 4 hours.

 After cooling to room temperature, the reaction mixture is poured into water and extracted

with petroleum ether.

e The organic layer is separated, washed with water and brine, and dried over anhydrous
sodium sulfate.

e The solvent is evaporated under reduced pressure, and the residue is purified by vacuum
distillation to afford (3-chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether.
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Reactant Molar Eq. Purity Typical Yield
2-Methylphenyl

( yipheny) 1.0 >95%

(phenyl-d5)methanol

-chloroethanol ~5.0 >98%

Product

B-Chloroethyl-(2-

methylphenyl)(phenyl- >95% 85-95%

d5)methyl ether

Step 1.3: Synthesis of N-Demethylorphenadrine-d5 (Deuterated Tofenacin)

The final step in the synthesis of the deuterated precursor involves the amination of the

chloroethyl ether with methylamine.

Experimental Protocol:

e A mixture of B-chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether (1.0 eq) and
methylamine (excess, ~3 eq) in methanol is heated in a sealed vessel at 125-135 °C for 6

hours.

 After cooling, the reaction mixture is poured into water and extracted with petroleum ether.

e The organic layer is separated and washed with a dilute solution of hydrochloric acid.

e The acidic aqueous layer is then made alkaline with a sodium hydroxide solution and

extracted with diethyl ether.

e The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is evaporated.

The residue is then purified by vacuum distillation to yield N-Demethylorphenadrine-d>5.
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Reactant Molar Eq.

Purity

Typical Yield

B-Chloroethyl-(2-
methylphenyl)(phenyl- 1.0
d5)methyl ether

>95%

Methylamine ~3.0

>98%

Product

N-
Demethylorphenadrin
e-d5

>98%

70-80%

Stage 2: N-Nitrosation of Deuterated Tofenacin

The conversion of the secondary amine, N-Demethylorphenadrine-d5, to the N-nitroso

derivative can be achieved using various nitrosating agents. A common and effective method

involves the use of sodium nitrite in an acidic medium.

Experimental Protocol:

» N-Demethylorphenadrine-d5 (1.0 eq) is dissolved in a suitable solvent such as

dichloromethane.

e An aqueous solution of sodium nitrite (1.1 eq) is added to the solution.

e The mixture is cooled to 0-5 °C in an ice bath.

e An aqueous solution of a mineral acid, such as hydrochloric acid, is added dropwise with

vigorous stirring, maintaining the temperature below 10 °C. The pH of the reaction mixture

should be maintained in the acidic range (pH 3-4).

e The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the

starting material.

o Upon completion, the organic layer is separated, washed with a saturated sodium

bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
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e The solvent is removed under reduced pressure to yield N-Nitroso Tofenacin-d5. The
product can be further purified by column chromatography if necessary.

Reactant Molar Eq. Purity Typical Yield
N-

Demethylorphenadrin 1.0 >98% -

e-d5

Sodium Nitrite 1.1 >98% -

Product

N-Nitroso Tofenacin-

- >97% 80-90%
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Caption: Synthetic pathway for deuterated N-Nitroso Tofenacin.

Experimental Workflow for N-Nitrosation
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Dissolve Deuterated Tofenacin
in Dichloromethane

\

Gdd aqueous Sodium Nitrite)

/

\
Cool to 0-5 °C

Nitrosation Reaction
Dropwise addition of HCI (aq)
(maintain temp < 10 °C)

\

Monitor reaction by TLC

Work-up anc'Purification

A
Separate organic layer
\
i aHCO3 (aq)

Wash with N
Wash with Brine

Dry over Na2SO4

Evaporate solvent

[Column Chromatography (if neededD

<
«

<
«

<
«

<
«

N-Nitroso Tofenacin-d5

Click to download full resolution via product page

Caption: Workflow for the N-nitrosation of deuterated Tofenacin.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
Deuterated N-Nitroso Tofenacin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554825#synthesis-of-deuterated-n-nitroso-
tofenacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15554825#synthesis-of-deuterated-n-nitroso-tofenacin
https://www.benchchem.com/product/b15554825#synthesis-of-deuterated-n-nitroso-tofenacin
https://www.benchchem.com/product/b15554825#synthesis-of-deuterated-n-nitroso-tofenacin
https://www.benchchem.com/product/b15554825#synthesis-of-deuterated-n-nitroso-tofenacin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554825?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

